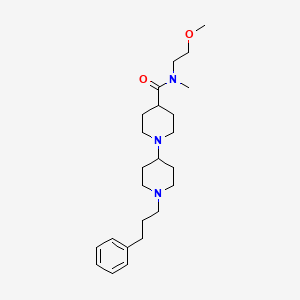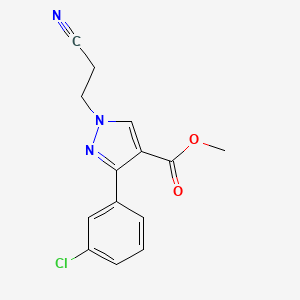
methyl 3-(3-chlorophenyl)-1-(2-cyanoethyl)-1H-pyrazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(3-chlorophenyl)-1-(2-cyanoethyl)-1H-pyrazole-4-carboxylate is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is a pyrazole derivative that has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of Methyl 3-(3-chlorophenyl)-1-(2-cyanoethyl)-1H-pyrazole-4-carboxylate is not fully understood. However, it is believed to inhibit the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of inflammatory cytokines. It may also inhibit the activity of other enzymes involved in the inflammatory response.
Biochemical and Physiological Effects:
Methyl 3-(3-chlorophenyl)-1-(2-cyanoethyl)-1H-pyrazole-4-carboxylate has been found to have biochemical and physiological effects in animal models. It has been shown to reduce the production of inflammatory cytokines and decrease pain. In addition, it has shown promising results in inhibiting the growth of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 3-(3-chlorophenyl)-1-(2-cyanoethyl)-1H-pyrazole-4-carboxylate has advantages and limitations for lab experiments. One advantage is that it has shown promising results in inhibiting the growth of cancer cells. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Direcciones Futuras
There are many future directions for research on Methyl 3-(3-chlorophenyl)-1-(2-cyanoethyl)-1H-pyrazole-4-carboxylate. One direction is to further investigate its mechanism of action to optimize its therapeutic potential. Another direction is to study its potential applications in other diseases, such as autoimmune diseases and neurodegenerative diseases. Finally, research can be done to develop more efficient and cost-effective synthesis methods for this compound.
Conclusion:
In conclusion, Methyl 3-(3-chlorophenyl)-1-(2-cyanoethyl)-1H-pyrazole-4-carboxylate is a chemical compound that has shown potential therapeutic applications in scientific research. It has been studied for its anti-inflammatory, analgesic, and anticancer properties. While its mechanism of action is not fully understood, it has been found to inhibit the production of inflammatory cytokines and reduce pain in animal models. Future research can be done to optimize its therapeutic potential and develop more efficient synthesis methods.
Métodos De Síntesis
Methyl 3-(3-chlorophenyl)-1-(2-cyanoethyl)-1H-pyrazole-4-carboxylate can be synthesized using various methods. One of the most common methods is the reaction of 3-chlorobenzaldehyde with ethyl cyanoacetate to obtain 3-(3-chlorophenyl)-3-oxopropanenitrile. This compound is then reacted with hydrazine hydrate to obtain 3-(3-chlorophenyl)hydrazinecarboxamide. Finally, this compound is reacted with methyl chloroformate to obtain Methyl 3-(3-chlorophenyl)-1-(2-cyanoethyl)-1H-pyrazole-4-carboxylate.
Aplicaciones Científicas De Investigación
Methyl 3-(3-chlorophenyl)-1-(2-cyanoethyl)-1H-pyrazole-4-carboxylate has shown potential therapeutic applications in scientific research. It has been studied for its anti-inflammatory, analgesic, and anticancer properties. This compound has been found to inhibit the production of inflammatory cytokines and reduce pain in animal models. In addition, it has shown promising results in inhibiting the growth of cancer cells.
Propiedades
IUPAC Name |
methyl 3-(3-chlorophenyl)-1-(2-cyanoethyl)pyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O2/c1-20-14(19)12-9-18(7-3-6-16)17-13(12)10-4-2-5-11(15)8-10/h2,4-5,8-9H,3,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUGDKFSQGATNGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(N=C1C2=CC(=CC=C2)Cl)CCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-chlorophenoxy)-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B4983516.png)
![4-[2-(5-bromo-2,3-dimethoxyphenyl)-1-cyanovinyl]benzoic acid](/img/structure/B4983520.png)
![2-{[1-(4-ethylbenzyl)-4-piperidinyl]oxy}-4-methoxy-N-(2-methoxyethyl)benzamide](/img/structure/B4983527.png)
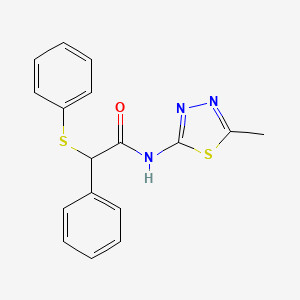
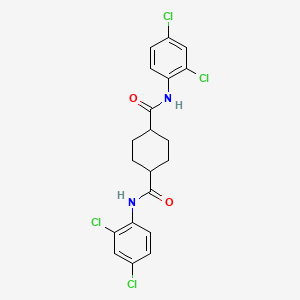
![1-(4-chlorophenyl)-3-[(4-methoxybenzyl)amino]-2,5-pyrrolidinedione](/img/structure/B4983545.png)
![4-amino-N-(4-methylphenyl)-N'-[(4-nitrobenzyl)oxy]-1,2,5-oxadiazole-3-carboximidamide](/img/structure/B4983555.png)
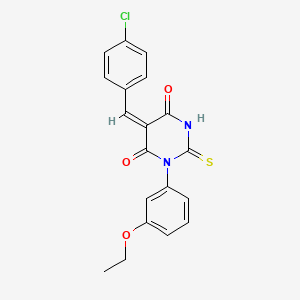
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-fluorobenzyl)-N~1~-(2-hydroxyethyl)glycinamide](/img/structure/B4983570.png)
![7-phenyl-6H,7H,8H-chromeno[3',4':5,6]pyrano[3,2-c]chromene-6,8-dione](/img/structure/B4983588.png)

![methyl 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4983607.png)
